3-(1-Ethyl-1H-pyrazol-4-yl)aniline is an organic compound characterized by the presence of an ethyl-substituted pyrazole ring and an aniline moiety. Its molecular formula is , with a molecular weight of approximately 187.24 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)aniline typically involves the condensation reaction of an appropriate aniline derivative with an ethyl-substituted pyrazole precursor under basic conditions. Recent studies have highlighted advancements in synthetic methodologies that enhance yield and purity while adhering to green chemistry principles .
The primary method for synthesizing 3-(1-Ethyl-1H-pyrazol-4-yl)aniline involves a condensation reaction between ethyl-substituted hydrazine and a suitable aromatic aldehyde or ketone. Various synthetic routes have been explored, including:
The synthesis often requires specific conditions such as temperature control and the use of solvents like dimethylsulfoxide. Characterization of the final product is typically confirmed through techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
The molecular structure of 3-(1-Ethyl-1H-pyrazol-4-yl)aniline features a pyrazole ring attached to a phenyl group via an amino linkage. The ethyl substitution on the pyrazole ring significantly influences its chemical properties and biological activity.
3-(1-Ethyl-1H-pyrazol-4-yl)aniline can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the electronic effects of the substituents on the pyrazole ring, which can modulate its interaction with electrophiles or nucleophiles during reactions .
In biological contexts, 3-(1-Ethyl-1H-pyrazol-4-yl)aniline has been studied for its potential to inhibit specific kinases involved in cancer pathways. The mechanism typically involves:
Molecular docking studies have indicated that 3-(1-Ethyl-1H-pyrazol-4-yl)aniline exhibits significant binding affinity towards various protein targets, suggesting its potential as a therapeutic agent in cancer treatment .
3-(1-Ethyl-1H-pyrazol-4-yl)aniline is generally a solid at room temperature, with properties that may include:
The compound exhibits characteristic reactivity associated with both the aniline and pyrazole functional groups, including:
3-(1-Ethyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:
This compound represents a significant area of interest for researchers aiming to develop novel therapeutic agents targeting various diseases, particularly cancer. Its unique structural features provide opportunities for further exploration in drug design and development.
Pyrazole-based scaffolds are privileged structures in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The 1H-pyrazole core enables diverse substitution patterns at N1, C3, C4, and C5 positions, facilitating tailored interactions with biological targets. This adaptability has yielded numerous clinical agents, including the COX-2 inhibitor celecoxib and the JAK inhibitor ruxolitinib. The incorporation of electron-withdrawing or -donating groups significantly modulates pharmacokinetic behavior, particularly metabolic stability and membrane permeability. Pyrazole-containing compounds frequently exhibit enhanced target selectivity due to their ability to form hydrogen bonds, dipole interactions, and π-stacking with enzyme binding pockets. The 1-ethyl substitution in pyrazole derivatives like 3-(1-ethyl-1H-pyrazol-4-yl)aniline reduces first-pass metabolism compared to N-unsubstituted analogs, extending plasma half-life [2] [3].
Table 1: Therapeutic Applications of Pyrazole-Based Drugs
Drug Name | Core Structure | Therapeutic Area | Key Structural Features |
---|---|---|---|
Celecoxib | 1,2-Diarylpyrazole | COX-2 Inhibition | Sulfonamide group at C1, trifluoromethyl at C3 |
Ruxolitinib | Pyrrolopyrazole | JAK Inhibition | Nitrile group, pyrimidine ring |
Derivatives of 3-(1-Ethyl-1H-pyrazol-4-yl)aniline | Pyrazole-aniline | Antimycobacterial (Research) | Free aniline group, N1-ethyl substitution |
The conjugation of aniline to pyrazole via carbon-carbon bonding creates a planar, electronically delocalized system that enhances target engagement capabilities. 3-(1-Ethyl-1H-pyrazol-4-yl)aniline (CAS 1247719-87-4, C₁₁H₁₃N₃, MW 187.25 g/mol) exemplifies this hybrid architecture [2]. Its structure features a primary amine (-NH₂) at the meta position of the phenyl ring connected to the 4-position of the 1-ethylpyrazole moiety. This arrangement positions the aniline group as both a hydrogen bond donor (N-H) and acceptor (lone pair), enabling interactions with polar residues in binding pockets. The ethyl group at N1 of pyrazole enhances lipophilicity (logP ≈ 2.3) and serves as a metabolic blocker, preventing oxidative degradation at the pyrazole nitrogen [2] [3]. Key structural identifiers include:
CCN1C=C(C=N1)C1=CC(N)=CC=C1
QIJVSGWVIMKRAH-UHFFFAOYSA-N
The electron-donating aniline group influences electron density distribution across the hybrid system, as evidenced by bathochromic shifts in UV spectra (>20 nm red shift vs unsubstituted analogs) [2]. Positional isomerism profoundly impacts the bioactivity of aniline-pyrazole conjugates. The 3-substituted isomer (3-(1-ethyl-1H-pyrazol-4-yl)aniline) demonstrates superior binding affinity in antimycobacterial assays compared to its 2-substituted counterpart due to differences in molecular topology and electronic distribution. In the 3-isomer, the aniline group adopts a coplanar orientation relative to the pyrazole ring, facilitating extended π-conjugation and optimized target interactions. By contrast, 2-substituted analogs experience steric hindrance between the aniline and pyrazole, forcing dihedral angles >30° and disrupting planarity [3].
Table 2: Comparative Analysis of Positional Isomers
Property | 3-(1-Ethyl-1H-pyrazol-4-yl)aniline | 2-(1-Ethyl-1H-pyrazol-4-yl)aniline |
---|---|---|
Substitution Pattern | Meta-substitution on aniline ring | Ortho-substitution on aniline ring |
Molecular Geometry | Near-planar (dihedral angle <10°) | Non-planar (dihedral angle 35-40°) |
Electronic Effect | Resonance-assisted electron donation | Steric inhibition of resonance |
Reported MIC* against Mtb | 12.5 μM (in hybrid derivatives) | >50 μM |
Synthetic Accessibility | High yield (>80%) via Suzuki coupling | Moderate yield (45-60%) |
*Minimum Inhibitory Concentration against Mycobacterium tuberculosis observed in structural analogs [3]
The 3-isomer’s bioisosteric equivalence to m-aminobenzoic acid derivatives enables its application in antimycobacterial scaffolds, as demonstrated in hybrid molecules where it replaces cyclopropyl groups while maintaining target engagement [3]. Molecular modeling reveals the 3-isomer’s aniline group forms dual hydrogen bonds with Thr²³⁴ and Gly²³⁶ residues in Mtb enoyl reductase, whereas the 2-isomer achieves only single-point attachment. This structural advantage underpins the 3-isomer’s prevalence in medicinal chemistry applications, evidenced by its incorporation into complex pharmacophores like oxadiazole-isoxazole hybrids (e.g., EVT-2818433) [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: